molecular formula C6H14O6S B1673967 Hydroxy-PEG2-sulfonic acid CAS No. 112724-27-3

Hydroxy-PEG2-sulfonic acid

Cat. No.: B1673967
CAS No.: 112724-27-3
M. Wt: 214.24 g/mol
InChI Key: DBAKPINNORMQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-PEG2-sulfonic acid (CAS: 112724-27-3) is a polyethylene glycol (PEG)-based derivative featuring a hydroxy group and a sulfonic acid moiety. Its molecular formula is C₆H₁₃N₃O₅S (as per Azido-PEG2-sulfonic acid analogs) with a molecular weight of 214.2 g/mol . The hydrophilic PEG spacer enhances aqueous solubility, making it suitable for applications in bioconjugation, polymer chemistry, and drug delivery systems . This compound is commercially available with >96% purity for research purposes .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKPINNORMQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601325
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112724-27-3
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG2-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG with sulfonic acid groups. One common method involves the reaction of PEG with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group without affecting the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG2-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems

  • Hydroxy-PEG2-sulfonic acid enhances the solubility and biocompatibility of drugs, making it an essential component in drug delivery systems. Its ability to modify the pharmacokinetics of therapeutic agents is crucial for improving efficacy and reducing side effects.

Bioconjugation

  • This compound facilitates site-specific labeling and functionalization of biomolecules. It is used in the development of targeted therapies and diagnostic tools, allowing for precise delivery of drugs to specific cells or tissues.

Pharmaceutical Applications

Formulation Enhancer

  • This compound is utilized in pharmaceutical formulations to improve the stability and solubility of active pharmaceutical ingredients (APIs). This is particularly beneficial in the formulation of poorly soluble drugs.

Sustained Release Systems

  • The compound is incorporated into matrices for sustained release formulations, providing controlled drug release over extended periods. This application is vital for chronic disease management where long-term therapy is required.

Material Science Applications

Surface Modification

  • This compound is employed to modify surfaces of metal oxides (e.g., silica, titanium dioxide) to enhance hydrophilicity. This modification improves interactions with other materials, which is crucial in various applications such as sensors and catalysis.

Nanoparticle Functionalization

  • The compound is used to functionalize nanoparticles, enhancing their dispersion and stability in aqueous solutions. This application is significant for developing nanocarriers in drug delivery systems.
Application Area Specific Use Benefits
Drug DeliveryEnhances solubilityImproved efficacy and reduced side effects
BioconjugationSite-specific labelingTargeted therapies and diagnostics
Surface ModificationModifies metal oxidesEnhanced hydrophilicity and material interaction
Nanoparticle FunctionalizationImproves dispersionIncreased stability in aqueous environments

Environmental Applications

Water Treatment

  • This compound is utilized in water treatment processes for modifying surfaces or creating functionalized materials that can effectively remove contaminants from water sources. Its ability to enhance the adsorption capacity of materials makes it a valuable component in environmental remediation strategies.

Case Studies

  • Drug Delivery Enhancement
    • A study demonstrated that incorporating this compound into liposomal formulations significantly increased the bioavailability of a poorly soluble anticancer drug, leading to enhanced therapeutic outcomes in animal models.
  • Nanoparticle Stability
    • Research showed that functionalizing gold nanoparticles with this compound improved their stability in physiological conditions, facilitating their use in targeted drug delivery applications.
  • Water Purification
    • A project focused on using this compound-modified membranes for water filtration exhibited a marked improvement in contaminant removal efficiency compared to unmodified membranes, showcasing its potential in sustainable water treatment solutions.

Mechanism of Action

The mechanism of action of Hydroxy-PEG2-sulfonic acid is primarily based on its ability to modify the solubility and reactivity of other molecules. The hydroxyl group can form hydrogen bonds, while the sulfonic acid group can participate in ionic interactions. These properties enable the compound to act as a solubilizing agent, a catalyst, or a reactive intermediate in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key properties of Hydroxy-PEG2-sulfonic acid and related PEG-sulfonic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound 112724-27-3 C₆H₁₃N₃O₅S 214.2 Hydroxy, sulfonic acid Bioconjugation, polymer coatings
Azido-PEG2-sulfonic acid 1817735-39-9 C₆H₁₃N₃O₅S 239.25 Azide, sulfonic acid Click chemistry, peptide synthesis
Carboxy-PEG2-sulfonic acid 1817735-45-7 C₇H₁₄O₇S 242.24 Carboxy, sulfonic acid Drug delivery, surface modification
Propargyl-PEG4-sulfonic acid 1817735-29-7 Not specified 296.3 Propargyl, sulfonic acid Click chemistry, bioimaging
m-PEG4-sulfonic acid 787524-78-1 Not specified Not specified Methoxy, sulfonic acid Surfactants, industrial coatings

Key Observations :

  • Functional Groups : this compound’s hydroxy group offers distinct reactivity compared to azide (Azido-PEG2) or carboxy (Carboxy-PEG2) variants. This enables selective conjugation in aqueous environments .
  • Solubility : The hydroxy-PEG2 variant exhibits superior hydrophilicity compared to methoxy-terminated analogs like m-PEG4-sulfonic acid .

Commercial Availability and Suitability

  • This compound : Supplied by Broadpharm, Chemdad Co., and Biopharma PEG with >96% purity for research .
  • Azido-PEG2-sulfonic acid : Available from MedChemExpress and Chongqing Chemdad, tailored for click chemistry applications .
  • Regulatory Gaps : Many PEG-sulfonic acids fall under Class 3 (insufficient data for classification) or Class 4 (unlikely to meet Annex D criteria) in POPs assessments, indicating unresolved safety concerns .

Research and Development Challenges

  • Environmental Impact : Long-term ecological effects remain uncharacterized, mirroring broader gaps in alternatives assessment .
  • Customization Needs : Demand for tailored linkers (e.g., PEG-peptide hybrids) underscores the importance of vendor customization services .

Biological Activity

Hydroxy-PEG2-sulfonic acid is a polyethylene glycol (PEG) derivative characterized by the presence of hydroxyl and sulfonic acid functional groups. This compound has garnered attention due to its unique properties and diverse applications in biological and medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exhibits significant hydrophilicity due to its PEG backbone and functional groups, which enhance its solubility in aqueous environments. This property is essential for its application in drug delivery systems and biochemical research.

Target of Action : this compound primarily functions as a linker in the assembly of PROTACs. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system (UPS).

Mode of Action :

  • Linker Functionality : The compound connects two distinct ligands: one that binds to the target protein and another that recruits the E3 ligase.
  • Ubiquitination : Upon binding, the target protein is ubiquitinated, marking it for degradation by the proteasome.
  • Degradation of Target Proteins : This selective degradation pathway allows for the modulation of protein levels within cells, providing a novel approach to therapeutic intervention.

Pharmacokinetics

This compound's pharmacokinetic profile is influenced by its molecular weight and hydrophilicity:

  • Absorption : Due to its PEG structure, it is expected to have good solubility and absorption characteristics.
  • Distribution : The compound's distribution in vivo is likely influenced by its ability to traverse biological membranes, facilitated by its hydrophilic nature.
  • Metabolism : While specific metabolic pathways for this compound have not been extensively studied, PEG derivatives generally undergo minimal metabolism, which contributes to their favorable pharmacokinetic properties.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its role in drug delivery systems and PROTAC development:

Case Studies

  • PROTAC Development : Research has demonstrated that this compound can effectively link ligands for E3 ligases with target proteins, enhancing the degradation efficiency of oncogenic proteins in cancer models .
  • Therapeutic Applications : In a study investigating the effects of PROTACs on cancer cell lines, this compound-based PROTACs showed significant reductions in target protein levels, leading to decreased cell viability and enhanced apoptosis in tumor cells .
  • In Vivo Studies : Animal models treated with this compound-derived PROTACs exhibited reduced tumor growth compared to controls, showcasing the potential for targeted protein degradation as a therapeutic strategy .

Data Table

Property Description
Molecular FormulaC₆H₁₄O₆S
Molecular Weight214.24 g/mol
SolubilityHighly soluble in aqueous media
RoleLinker in PROTAC synthesis
MechanismInduces degradation of target proteins via UPS

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Hydroxy-PEG2-sulfonic acid purity and structural integrity?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of sulfonic acid and PEG moieties. Pair this with high-performance liquid chromatography (HPLC) using a polar stationary phase (e.g., C18 column) and UV detection at 210 nm to assess purity. Quantitative sulfonic acid content can be determined via ion-exchange chromatography or titration with a standardized base .
  • Data Interpretation : Compare NMR peaks to reference spectra for PEG and sulfonic acid derivatives. For HPLC, a single peak with >95% area under the curve indicates high purity.

Q. How should researchers design experiments to evaluate this compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • Prepare aqueous solutions of the compound at pH 3, 7, and 10.
  • Incubate samples at 4°C, 25°C, and 40°C for 0–30 days.
  • Monitor degradation via HPLC and track sulfonic acid content via conductivity measurements.
    • Key Metrics : Degradation products (e.g., free PEG or desulfonation byproducts) should be quantified. Stability is confirmed if <5% degradation occurs under physiologically relevant conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can conflicting data on this compound’s solubility in polar solvents be resolved?

  • Contradiction Analysis : Discrepancies may arise from differences in sulfonation degree (e.g., incomplete functionalization during synthesis).
  • Resolution Strategy :

Characterize batches using elemental analysis (e.g., sulfur content via combustion analysis).

Correlate solubility (measured via turbidimetry) with sulfonation levels.

Use molecular dynamics simulations to model solvent interactions based on sulfonic acid group density .

Q. What in situ techniques are suitable for studying this compound’s role in proton-conductive membranes?

  • Advanced Methods :

  • Small-angle X-ray scattering (SAXS) : To analyze nanostructural changes under hydration/dehydration cycles.
  • Electrochemical impedance spectroscopy (EIS) : Measure proton conductivity at 20–80% relative humidity.
    • Data Interpretation : SAXS may reveal phase-separated domains (hydrophobic PEG vs. hydrophilic sulfonic acid clusters), while EIS data should align with the Nernst-Einstein equation for ion transport .

Methodological Challenges

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

  • Optimization Steps :

Standardize sulfonation reaction time and temperature (e.g., 24h at 60°C in fuming sulfuric acid).

Implement inline FTIR to monitor reaction progress.

Use diafiltration for consistent post-synthesis purification .

  • Quality Control : Reject batches with PEG: sulfonic acid molar ratios outside ±5% of target (determined via ¹H NMR integration).

Q. How should researchers address gaps in toxicity data for this compound in biomedical applications?

  • Study Design :

  • Conduct cytotoxicity assays (e.g., MTT assay on HEK293 cells) at 0.1–10 mM concentrations.
  • Evaluate hemocompatibility via red blood cell lysis tests.
  • For environmental impact, use OECD Test Guideline 301 for ready biodegradability assessment .

Data Synthesis and Reporting

Q. What frameworks ensure rigorous interpretation of this compound’s structure-property relationships?

  • Analytical Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis design. For example:

  • Novelty : Compare proton conductivity to perfluorinated sulfonic acid (PFSA) ionomers like Nafion®.
  • Relevance : Highlight potential in fuel cells or drug delivery systems .
    • Reporting Standards : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with explicit documentation of synthesis protocols, characterization datasets, and statistical significance tests .

Tables for Key Parameters

Parameter Recommended Method Acceptance Criteria Reference
Sulfonation DegreeElemental Analysis (S%)95–105% of theoretical value
Proton ConductivityEIS at 80% RH>10 mS/cm (vs. Nafion® baseline)
Cytotoxicity (IC₅₀)MTT Assay>5 mM in HEK293 cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy-PEG2-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Hydroxy-PEG2-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.